1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
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Overview
Description
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a compound that features a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen, rendering aromatic ring properties due to the free movement of pi (π) electrons
Preparation Methods
The synthesis of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves multiple steps. Initially, compounds such as 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone react with various aromatic aldehydes . These reactions occur under specific conditions, leading to the formation of intermediate products, which subsequently undergo multistep reactions to produce the final compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Nucleophilic Reactions: The thiazole ring has many reactive positions where nucleophilic reactions may take place.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used to study biochemical pathways and enzyme interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors . This compound’s effects are mediated through its ability to interact with specific molecular targets, leading to various physiological responses.
Comparison with Similar Compounds
1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
These compounds share similar structural features but may differ in their specific chemical properties and biological activities
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-1-ium-4-yl-1,3-thiazol-5-yl)ethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.ClH/c1-7-10(8(2)14)15-11(13-7)9-3-5-12-6-4-9;/h3-6H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMIMSQGLOWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=[NH+]C=C2)C(=O)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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